molecular formula C10H15N B2392417 tert-Butylbis(prop-2-yn-1-yl)amine CAS No. 10542-54-8

tert-Butylbis(prop-2-yn-1-yl)amine

Cat. No.: B2392417
CAS No.: 10542-54-8
M. Wt: 149.237
InChI Key: ZWXUSVRNZRQVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butylbis(prop-2-yn-1-yl)amine is a specialized chemical scaffold featuring a tertiary amine core symmetrically functionalized with two prop-2-yn-1-yl (propargyl) groups and a sterically bulky tert-butyl substituent. This molecular architecture, integrating multiple alkyne handles, makes it a valuable building block in synthetic organic chemistry, medicinal chemistry, and materials science for constructing more complex molecular architectures. The primary research value of this compound lies in its application in Click Chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Each of the two terminal alkyne groups can efficiently and selectively react with organic azides to form stable 1,2,3-triazole linkages. This high-fidelity reaction is widely used for the conjugation of biomolecules, synthesis of chemical probes, and creation of polymeric networks or dendrimers. The tert-butyl group confers significant steric bulk and can be utilized to influence the compound's physicochemical properties, such as solubility and metabolic stability, in drug discovery efforts. As a biochemical reagent, this compound is For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N,N-bis(prop-2-ynyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-8-11(9-7-2)10(3,4)5/h1-2H,8-9H2,3-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXUSVRNZRQVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC#C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Tert Butylbis Prop 2 Yn 1 Yl Amine and Its Analogues

Direct Synthetic Routes to Substituted Dialkynylamines

Direct synthetic methods offer an efficient means to produce substituted dialkynylamines, often by forming multiple carbon-nitrogen and carbon-carbon bonds in a minimal number of steps.

Multicomponent Coupling Reactions (MCRs) for tert-Butylbis(prop-2-yn-1-yl)amine Synthesis

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular complexity in a single step. researchgate.net The combination of photoredox and transition metal catalysis is a powerful platform for building complex molecules under mild conditions through such reactions. rsc.org For the synthesis of propargylamines, the Aldehyde-Amine-Alkyne (A³) coupling reaction is a prominent MCR strategy. researchgate.netwikipedia.org

The A³ coupling is a one-pot, three-component reaction involving an aldehyde, an amine, and a terminal alkyne to produce a propargylamine (B41283). wikipedia.orgnih.govsemanticscholar.org This method is a direct and efficient approach for the synthesis of propargylamine derivatives, which are crucial intermediates for numerous biologically active compounds and natural products. researchgate.net The general mechanism involves the condensation of the aldehyde and amine to form an iminium ion in situ. Simultaneously, the metal catalyst activates the terminal alkyne's C-H bond, forming a metal acetylide. nih.govphytojournal.com This acetylide then acts as a nucleophile, attacking the iminium ion to yield the final propargylamine product. wikipedia.orgnih.gov

The synthesis of this compound via a one-pot A³ coupling would theoretically involve the reaction of tert-butylamine (B42293), formaldehyde, and propyne. However, controlling the reaction to achieve double propargylation and prevent the formation of the mono-propargylated product, N-tert-butylpropargylamine, presents a significant challenge. A stepwise approach, where the mono-propargylated amine is first isolated and then subjected to a second propargylation, is often more practical. A³ coupling is exceptionally versatile for producing a wide array of mono-propargylamines, which can then serve as precursors. nih.govnih.gov

The success of the A³ coupling reaction is highly dependent on the catalyst system employed. researchgate.net Transition metals are effective catalysts, with copper, gold, and silver being the most common. wikipedia.org

Copper: Copper catalysts are widely used and highly effective for A³ couplings. organic-chemistry.org Various copper(I) salts, such as CuBr, CuI, and CuOTf, have been successfully utilized. nih.gov For instance, a dicopper(I) complex has demonstrated high efficiency, requiring a low catalyst loading of just 0.4 mol% to achieve good to excellent yields. rsc.org Heterogeneous copper catalysts, such as Cu-functionalized MIL-101(Cr) and ultrasmall monodisperse NiO nanoparticles, have also been developed, offering advantages like solvent-free conditions, easy recovery, and reusability. sciencegate.appnih.gov Systems using amine-functionalized mesoporous silica (B1680970) have achieved catalysis with ultralow concentrations (0.02 mol %) of copper. acs.org

Gold: Gold catalysts, such as HAuCl₄·3H₂O, have been used for the straightforward synthesis of propargylamines, sometimes starting from alcohols which are oxidized to aldehydes in a one-pot procedure. sciencegate.app

Palladium: While less common than copper or gold for standard A³ couplings, palladium catalysis is crucial for related coupling reactions. rsc.orgnih.gov Palladium catalysts are particularly important in C-H functionalization strategies that lead to similar products.

Silver: Silver iodide has been shown to catalyze the three-component coupling of an aldehyde, alkyne, and amine in water, proving especially effective for reactions with aliphatic aldehydes. organic-chemistry.org

Catalyst TypeExample(s)Key FindingsReferences
Copper Cu(I) salts (CuBr, CuCl), Cu₂O microcrystals, Cu-functionalized MIL-101(Cr)Highly efficient, low catalyst loadings, can be used in heterogeneous systems for easy recovery. sciencegate.app, nih.gov, nih.gov
Gold HAuCl₄·3H₂OEffective for one-pot oxidation/A³ coupling sequences starting from alcohols. sciencegate.app
Palladium Pd(OAc)₂, Pd₂(dba)₃Primarily used in related cross-coupling and C-H functionalization reactions. rsc.org, nih.gov
Silver AgIEffective in aqueous media, particularly with aliphatic aldehydes. organic-chemistry.org
Nickel NiO NanocrystalsEnvironmentally friendly heterogeneous catalyst, reusable and applicable to a wide substrate scope. sciencegate.app

Alkylation Approaches for N-Propargylation

Direct alkylation of an amine is a classical and straightforward method for forming carbon-nitrogen bonds. wikipedia.org In the context of synthesizing this compound, this involves the reaction of tert-butylamine with a propargyl halide, such as propargyl bromide. This reaction is a nucleophilic substitution where the amine attacks the electrophilic carbon of the propargyl halide. wikipedia.org

To synthesize the target bis-alkynylated compound, the reaction would proceed in two steps: first, the mono-alkylation to form N-tert-butylpropargylamine, followed by a second alkylation to yield the final product. A base, such as potassium carbonate, is typically required to neutralize the hydrohalic acid byproduct. A specific analogue, tert-butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate, has been synthesized by reacting the corresponding aniline (B41778) derivative with propargyl bromide in the presence of K₂CO₃ and catalytic KI in refluxing acetone. nih.govresearchgate.net This demonstrates the viability of the alkylation approach for creating bis(propargyl)amine structures. Additionally, metal-free N-alkylation methods using catalysts like tris(pentafluorophenyl)borane (B72294) with aryl esters have been developed, expanding the scope of this strategy. rsc.org

C-H Functionalization Strategies for Alkynylation of Amines

C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, thus streamlining synthetic routes. thieme-connect.com For the synthesis of alkynylamines, this strategy involves the direct alkynylation of a C-H bond within an amine substrate. acs.orgacs.org

One approach involves the palladium-catalyzed remote C-H alkynylation of amines, where a directing group guides the catalyst to a specific C-H bond distant from the initial functional group. acs.orgnih.govrsc.org Another powerful method uses a combination of a Lewis acid, such as B(C₆F₅)₃, and an organocopper catalyst. This system facilitates the conversion of an α-amino C–H bond into a C–alkynyl bond by generating an iminium ion intermediate from the amine, which is then trapped by a copper-alkynyl species. nih.gov These advanced methods offer high selectivity and can be applied to complex molecules, including the late-stage functionalization of bioactive compounds. nih.gov

Precursor-Based Synthesis of Propargylamine Derivatives Relevant to this compound

The synthesis of complex molecules often relies on the preparation of key precursors or building blocks. Propargylamines are a vital class of such precursors. researchgate.netnih.gov The synthesis of this compound can be strategically approached by first synthesizing the mono-substituted precursor, N-tert-butylpropargylamine. nih.gov This intermediate can be prepared via several methods, including the A³ coupling of tert-butylamine, formaldehyde, and acetylene (B1199291), or by the mono-alkylation of tert-butylamine with propargyl bromide.

Synthesis from Propargyl Alcohols and Secondary Amines

A significant advancement in the synthesis of propargylamines involves the direct use of propargyl alcohols as propargylating agents. This method is advantageous as it avoids the use of more reactive and toxic propargyl halides. Ruthenium complexes have been identified as particularly effective catalysts for this transformation. nih.gov

The reaction involves the substitution of the hydroxyl group of a propargyl alcohol with a nitrogen nucleophile, such as a primary or secondary amine. Thiolate-bridged diruthenium complexes are notably effective in catalyzing this propargylic substitution. The proposed mechanism suggests the in-situ formation of a ruthenium-allenylidene intermediate from the propargyl alcohol. The amine then performs a nucleophilic attack on the gamma-carbon of this intermediate, leading to the formation of the C-N bond and yielding the corresponding propargylamine. nih.gov This catalytic procedure is a versatile and direct, one-step method for the propargylic substitution of propargyyl alcohols. nih.gov

Research has demonstrated the scope of this reaction with various heteroatom-centered nucleophiles, including alcohols, amides, and amines. nih.gov For example, the reaction of anilines with propargyl alcohols proceeds efficiently. Studies on the reaction rates with different para-substituted anilines indicate that the nucleophilic attack itself is not the rate-determining step. Instead, the acidity of the conjugate acid of the aniline within a subsequent alkynyl complex intermediate appears to be the critical factor influencing the reaction rate. nih.gov This methodology provides a direct route to N-alkynylamines from readily available starting materials.

Table 1: Ruthenium-Catalyzed Synthesis of Propargylamine Analogues from Propargylic Alcohols
Amine NucleophilePropargylic AlcoholCatalystSolventYield (%)
Aniline1-Phenylprop-2-yn-1-olThiolate-bridged diruthenium complexTolueneHigh
p-ToluidineProp-2-yn-1-olThiolate-bridged diruthenium complexDioxaneGood
Morpholine1-Ethynylcyclohexan-1-olThiolate-bridged diruthenium complexTolueneHigh
p-Chloroaniline1-Phenylprop-2-yn-1-olThiolate-bridged diruthenium complexTolueneModerate

This table is a representative summary based on the scope described in the literature. Yields are qualitative as reported.

Synthesis via Dihaloalkane Elimination

The formation of an alkyne triple bond can be effectively achieved through a double dehydrohalogenation reaction of a dihaloalkane. pressbooks.pub This classic method involves treating a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon) with a strong base. chemistrysteps.com Typically, two or more equivalents of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, are required to promote the twofold elimination of a hydrogen halide (HX). pressbooks.publibretexts.org

While not commonly reported for the direct synthesis of This compound , this fundamental reaction strategy can be conceptually applied. A plausible, though hypothetical, route could involve the reaction of tert-butylamine with a suitable dihalopropane derivative under strong basic conditions to form the dipropargylamine (B1361397) structure. Alternatively, a precursor such as N,N-bis(2,3-dihalopropyl)-tert-butylamine could undergo a double elimination on each propyl chain to install the two alkyne functionalities. The use of at least two equivalents of a strong base like sodium amide per dihalo-group would be essential to drive the reaction to completion. chemistrysteps.com

Table 2: General Reaction Scheme for Alkyne Synthesis via Dihaloalkane Elimination
Starting MaterialReagentKey IntermediateProduct
Vicinal Dihaloalkane>2 eq. NaNH₂Vinylic HalideAlkyne
Geminal Dihaloalkane>2 eq. NaNH₂Vinylic HalideAlkyne
Alkene1. Br₂2. >2 eq. NaNH₂Vicinal DibromideAlkyne

This table illustrates the general transformation based on established chemical principles. pressbooks.publibretexts.org

Green Chemistry and Sustainable Synthetic Protocols for Dialkynylamines

In line with the principles of green chemistry, recent research has focused on developing more sustainable methods for the synthesis of propargylamines. These efforts aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. Key strategies include the use of water as a solvent, solvent-free (neat) reaction conditions, and the development of metal-free catalytic systems. rsc.orgnih.gov

Metal-Free Methods: A significant goal in sustainable chemistry is the replacement of heavy metal catalysts. Several metal-free protocols for synthesizing propargylamines have been developed. One innovative approach involves a light-mediated tandem oxidative coupling/alkynylation reaction using persulfate activation and phase-transfer catalysis to generate various propargylamines. rsc.org Another strategy is the decarboxylative coupling of alkynyl carboxylic acids with paraformaldehyde and amines. This reaction proceeds efficiently without a metal catalyst in solvents like acetonitrile (B52724) or even water, offering a greener alternative to traditional coupling methods. organic-chemistry.org These methods avoid the cost and toxicity associated with metal catalysts and simplify product purification. rsc.org

Aqueous Media and Solvent-Free Synthesis: Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Copper nanoparticles, generated in-situ or supported on various materials, have been shown to effectively catalyze the three-component coupling of an aldehyde, amine, and alkyne (A³ coupling) in water to produce propargylamines. bohrium.comresearchgate.net Gold nanoparticles have also been used as a recyclable catalyst for the same reaction under green conditions. rsc.orgresearchgate.net

Solvent-free, or neat, reactions represent another important green synthetic alternative, as they eliminate the need for solvents entirely, reducing waste and potential environmental impact. nih.gov Numerous propargylamine syntheses have been successfully performed under solvent-free conditions, often aided by microwave irradiation to shorten reaction times. researchgate.net Catalysts for these solvent-free reactions include silica-supported copper, copper(I) iodide-modified zeolites, and various nanocatalysts, which can often be recovered and reused for several cycles. nih.govresearchgate.net

Table 3: Examples of Green Synthetic Protocols for Propargylamine Synthesis
MethodCatalyst SystemSolvent/ConditionsKey Advantage
Light-Mediated CouplingPersulfate / LightAcetonitrileMetal-free
A³ CouplingIn-situ generated Cu NanoparticlesWaterAqueous media, green catalyst bohrium.com
A³ CouplingRecyclable Au NanoparticlesWaterRecyclable catalyst, aqueous media rsc.orgresearchgate.net
A³ CouplingSilica-supported CopperSolvent-free, 80°CReusable catalyst, solvent-free nih.gov
Microwave-Assisted A³ CouplingCopper(I) Chloride (CuCl)Solvent-free (Neat)Rapid reaction times, solvent-free researchgate.net
Decarboxylative CouplingNoneWater or CH₃CNMetal-free, mild conditions organic-chemistry.org

Advanced Reactivity Profiles and Chemical Transformations of Tert Butylbis Prop 2 Yn 1 Yl Amine

Reactions Involving the Terminal Alkyne Functionalities

The reactivity of tert-butylbis(prop-2-yn-1-yl)amine is dominated by its two terminal alkyne groups. These moieties serve as versatile handles for the construction of more complex molecular architectures through various addition and cyclization strategies.

Cycloaddition Reactions of Bis-Alkynes

Cycloaddition reactions are powerful tools for the synthesis of cyclic compounds. The presence of two alkyne units in this compound allows for the potential formation of bis-cycloadducts, leading to the creation of intricate polycyclic or macrocyclic structures.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles. While specific studies detailing the CuAAC reactions of this compound are not extensively documented in readily available literature, the general utility of bis-alkynes in this transformation is well-established for creating polymers and complex molecular scaffolds. In a typical CuAAC reaction, a bis-alkyne such as this compound would be expected to react with two equivalents of an organic azide (B81097) in the presence of a copper(I) catalyst. This catalyst is often generated in situ from a copper(II) source, like copper(II) sulfate, and a reducing agent, such as sodium ascorbate.

The reaction would proceed stepwise, with the first alkyne group reacting with an azide to form a mono-triazole intermediate, followed by the reaction of the second alkyne group to yield the bis-triazole product. The bulky tert-butyl group on the nitrogen atom may exert some steric influence on the reaction kinetics, potentially requiring optimized reaction conditions to achieve high yields of the desired bis-adduct. The products of such reactions are of interest in materials science and medicinal chemistry due to the stable and rigid nature of the triazole ring.

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundBenzyl Azide (2 equiv.)CuSO₄ / Sodium AscorbateBis(1,4-disubstituted 1,2,3-triazole)
This compoundAzido-functionalized PolymerCu(I) sourceCross-linked Polymer

This table represents a hypothetical reaction based on established CuAAC principles, as specific experimental data for this compound was not found in the searched sources.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne cycloaddition. This reaction relies on the use of activated, strained cyclooctynes, which react readily with azides without the need for a metal catalyst. Consequently, terminal alkynes like those in this compound are generally not suitable substrates for SPAAC under standard conditions.

For this compound to participate in a SPAAC-type reaction, its alkyne moieties would first need to be chemically modified to introduce ring strain, a transformation that would fundamentally alter the starting material. Therefore, in its native form, this compound is not an active participant in SPAAC reactions. The focus of SPAAC is on the reactivity of the azide partner with a pre-strained alkyne.

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. In this reaction, a conjugated diene reacts with a dienophile. The alkyne functionalities in this compound can act as dienophiles. When reacting with a suitable diene, such as cyclopentadiene (B3395910) or anthracene, a [4+2] cycloaddition can occur across one or both of the triple bonds. The reaction with a bis-alkyne opens the possibility of forming mono-adducts or bis-adducts, depending on the stoichiometry and reaction conditions.

The hetero-Diels-Alder reaction is a variation where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom. The alkyne groups of this compound can also serve as dienophiles in these reactions, reacting with heterodienes to form heterocyclic six-membered rings. For instance, reaction with a 1-aza-1,3-butadiene could yield a dihydropyridine (B1217469) derivative. The steric hindrance imposed by the tert-butyl group might influence the stereochemical outcome of these cycloadditions.

Hydroamination and Related Addition Reactions to the Triple Bonds

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing amines and enamines. The terminal alkynes of this compound are potential substrates for this transformation.

Intermolecular hydroamination of this compound would involve the reaction of its alkyne groups with an external amine in the presence of a catalyst. These reactions are often catalyzed by alkali metals, alkaline earth metals, lanthanides, or transition metals. The regioselectivity of the addition (Markovnikov vs. anti-Markovnikov) is a key aspect and is highly dependent on the catalyst and substrates used.

For a terminal alkyne, Markovnikov addition of an amine would yield an enamine, while anti-Markovnikov addition would lead to a different enamine isomer, which could then tautomerize to an imine. Given that this compound has two reactive sites, the reaction can be controlled to favor mono- or bis-hydroamination by adjusting the stoichiometry of the amine nucleophile. Detailed research findings specifically on the intermolecular hydroamination of this compound are sparse in the public domain, but the general principles of alkyne hydroamination provide a framework for predicting its reactivity.

Table 2: Potential Products of Intermolecular Hydroamination of a Terminal Alkyne

Addition TypeInitial ProductTautomerized Product
MarkovnikovEnamineImine
Anti-MarkovnikovEnamineAldehyde (after hydrolysis of imine)

This table illustrates the general outcomes of intermolecular hydroamination of terminal alkynes, which would be applicable to the alkyne moieties in this compound.

Intramolecular Cyclization via Hydroamination

The presence of two propargyl groups in this compound allows for intramolecular cyclization reactions through hydroamination, a process that involves the addition of the N-H bond of an amine to an unsaturated carbon-carbon bond. While direct intramolecular hydroamination of this compound itself is not extensively documented, the closely related intramolecular hydroamination of N-alkenyl and N-allenyl carbamates and sulfonamides provides significant insight into the potential cyclization pathways. These reactions, often catalyzed by transition metals like gold, lead to the formation of valuable nitrogen-containing heterocyclic compounds such as pyrrolidines and piperidines. organic-chemistry.orgacs.org

Gold(I) catalysts, in particular, have proven to be highly effective in activating the alkyne moieties towards nucleophilic attack by the amine. acs.orgacs.org For instance, gold(I)-catalyzed intramolecular hydroamination of N-(γ-allenyl) carbamates has been shown to produce vinyl-substituted pyrrolidines with high enantioselectivity. acs.orgacs.org The mechanism of these gold-catalyzed reactions is believed to involve the formation of a highly electrophilic keteniminium ion intermediate upon activation of the alkyne by the gold catalyst. nih.govnih.gov This intermediate then undergoes intramolecular attack by the amine to form the cyclic product. The reaction conditions, including the choice of catalyst, counterion, and solvent, can significantly influence the reaction's efficiency and stereoselectivity. acs.org

Table 1: Representative Conditions for Gold-Catalyzed Intramolecular Hydroamination
Substrate TypeCatalystSolventTemperature (°C)ProductYield (%)Enantiomeric Excess (%)
N-(γ-allenyl) carbamate(R)-xylyl-BINAP(AuOPNB)₂Nitromethane50Dimethyl-substituted pyrrolidine (B122466)9493
N-(γ-allenyl) carbamate(R)-SEGPHOS(AuOPNB)₂Nitromethane50Vinyl-substituted pyrrolidine-87

Carbon-Carbon Bond Forming Reactions Involving Alkyne Moieties

The terminal alkyne groups of this compound are versatile functional handles for a variety of carbon-carbon bond-forming reactions.

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for the formation of carbon-carbon bonds. organic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The propargyl groups in this compound can participate in Sonogashira-type coupling reactions to form more complex molecular architectures.

While specific examples involving this compound are not prevalent in the literature, the general principles of the Sonogashira reaction are well-established. The reaction of terminal alkynes with aryl bromides, for instance, has been achieved using a catalytic system of Pd(OAc)₂ and P(p-tol)₃ with DBU as the base in THF. beilstein-journals.org The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. beilstein-journals.org These methods often employ specialized phosphine (B1218219) ligands to facilitate the catalytic cycle.

The alkyne moieties in this compound can undergo both electrophilic and nucleophilic addition reactions. The electron-rich triple bond is susceptible to attack by various electrophiles. For instance, in the presence of a strong acid, an electrophile can add across the triple bond, leading to the formation of a vinyl cation intermediate, which can then be trapped by a nucleophile.

Conversely, the terminal protons of the alkyne groups are weakly acidic and can be removed by a strong base to generate a nucleophilic acetylide. This acetylide can then react with a range of electrophiles. The reactivity of the alkyne can be further modulated by the presence of the tert-butyl group and the nitrogen atom, which can influence the electronic properties of the propargyl units. The synthesis of polysubstituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones through multicomponent reactions involving amines and dialkyl acetylenedicarboxylate (B1228247) highlights the utility of nucleophilic additions to activated alkynes. beilstein-journals.org

Reactivity of the Tertiary Amine Moiety

The tertiary amine in this compound exhibits characteristic nucleophilic and coordinating properties.

The lone pair of electrons on the nitrogen atom of this compound allows it to act as a nucleophile. It can participate in nucleophilic substitution reactions with suitable electrophiles, such as alkyl halides. libretexts.org However, the steric hindrance imposed by the bulky tert-butyl group can significantly influence the rate and feasibility of these reactions.

The reaction of amines with alkyl halides can lead to the formation of quaternary ammonium (B1175870) salts. chemguide.co.uk In the case of this compound, reaction with an alkyl halide would result in the formation of a quaternary ammonium salt where the nitrogen atom bears the tert-butyl group, two propargyl groups, and the newly introduced alkyl group. The synthesis of secondary and tertiary amines via Buchwald-Hartwig amination also underscores the nucleophilic character of amines in palladium-catalyzed cross-coupling reactions. acsgcipr.org

The nitrogen atom of this compound, with its available lone pair of electrons, can act as a ligand, coordinating to metal centers to form coordination complexes. The presence of the two propargyl groups offers additional potential coordination sites through their π-systems, allowing the molecule to act as a multidentate ligand.

The coordinating ability of similar amine structures is well-documented. For example, various phosphine ligands containing amine functionalities are widely used in transition metal catalysis. The coordination of the amine moiety to the metal center can influence the catalyst's electronic and steric properties, thereby affecting its activity and selectivity. The specific coordination behavior of this compound would depend on the nature of the metal center, the other ligands present, and the reaction conditions.

Cascade and Multicomponent Transformations Leveraging Dual Functionalities

The unique molecular architecture of this compound, featuring a central nitrogen atom flanked by two reactive propargyl groups, makes it an exceptional substrate for complex chemical transformations. The dual alkyne functionalities provide a platform for sequential or simultaneous reactions, leading to the rapid construction of intricate molecular scaffolds. This section explores the advanced reactivity of this diamine in cascade and multicomponent reactions, highlighting its potential in the synthesis of novel heterocyclic systems.

The strategic placement of the two terminal alkyne groups allows for a variety of metal-catalyzed cascade reactions. These reactions can proceed through intramolecular pathways, where both alkyne units react within the same molecule, or through intermolecular processes that then trigger a subsequent intramolecular event. The bulky tert-butyl group often plays a crucial role in directing the stereochemical outcome of these transformations by imposing significant steric hindrance.

One of the most powerful applications of substrates like this compound is in multicomponent reactions (MCRs). MCRs are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials. This approach is highly valued in medicinal and materials chemistry for its efficiency and atom economy.

A hypothetical, yet chemically plausible, example of a multicomponent reaction involving this compound is a variation of the A³ coupling (aldehyde-alkyne-amine). In a controlled setting, one of the propargyl units could react with an aldehyde and another amine, followed by an intramolecular cyclization involving the second propargyl group.

Furthermore, the dual alkyne moieties are prime candidates for cycloaddition reactions. For instance, a double [2+2+1] cycloaddition, such as the Pauson-Khand reaction, could theoretically be employed to construct complex polycyclic systems in a single step. The success of such a transformation would be highly dependent on the choice of catalyst and reaction conditions to control the chemo- and regioselectivity.

The following data tables present hypothetical yet scientifically grounded examples of cascade and multicomponent reactions that could be explored with this compound, based on the known reactivity of similar dipropargylamine (B1361397) systems.

Table 1: Hypothetical Gold-Catalyzed Intramolecular Cascade Cyclization

This table illustrates a potential gold-catalyzed cascade reaction where the two propargyl units of this compound undergo a sequential hydroamination/cyclization to form a fused bicyclic system. The choice of catalyst and solvent is critical in directing the reaction pathway.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1AuCl (5)Dioxane8012Fused Dihydropyrrole65
2AuCl₃ (5)Toluene1008Fused Dihydropyrrole72
3[IPrAu(CH₃CN)]SbF₆ (2)DCM4024Fused Dihydropyrrole85
4[Ph₃PAuCl]/AgOTf (5)MeCN6016Fused Dihydropyrrole78

Table 2: Plausible Ruthenium-Catalyzed Enyne Metathesis Cascade

This table outlines a hypothetical cascade reaction involving an initial intermolecular enyne metathesis between one of the alkyne functionalities of this compound and an alkene, followed by an intramolecular cyclization of the remaining propargyl group onto the newly formed diene.

EntryAlkene PartnerCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1Ethylene (1 atm)Grubbs II (5)Toluene6012Bicyclic Amine58
2StyreneHoveyda-Grubbs II (5)DCM4018Bicyclic Amine65
31-HexeneGrubbs II (7)Benzene8010Bicyclic Amine62
4Cyclohexene (B86901)Hoveyda-Grubbs II (7)1,2-DCE7024Bicyclic Amine55

Table 3: Conceptual [3+2] Annulation/Cyclization Multicomponent Reaction

This conceptual multicomponent reaction involves the initial formation of a reactive intermediate from an azide and one of the alkyne units of this compound, which then undergoes an intramolecular cyclization with the second alkyne to form a complex triazole-fused heterocycle.

EntryAzide ComponentCatalyst (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
1Benzyl AzideCuSO₄/NaAsc (10)t-BuOH/H₂O2524Triazole-fused heterocycle75
2Phenyl Azide[Cu(MeCN)₄]PF₆ (5)THF5016Triazole-fused heterocycle81
3Tosyl AzideCp*RuCl(PPh₃)₂ (5)Toluene9012Triazole-fused heterocycle68
4Methyl AzideCuSO₄/NaAsc (10)DMSO4020Triazole-fused heterocycle72

Mechanistic Insights into the Reactions of Tert Butylbis Prop 2 Yn 1 Yl Amine

Elucidation of Reaction Pathways

The dual alkyne functionalities within tert-butylbis(prop-2-yn-1-yl)amine serve as a versatile platform for a variety of synthetic methodologies, each proceeding through distinct reaction pathways.

Proposed Reaction Mechanisms for A3 Coupling

The A3 (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for the synthesis of propargylamines. rsc.org In the context of this compound acting as the amine component, the reaction typically involves an aldehyde and a terminal alkyne. The generally accepted mechanism for metal-catalyzed A3 coupling proceeds via the initial formation of an iminium ion from the reaction between the secondary amine and the aldehyde. researchgate.netphytojournal.com Concurrently, the metal catalyst, often a salt of copper, gold, or silver, activates the terminal alkyne to form a metal-acetylide intermediate. researchgate.netphytojournal.com The nucleophilic attack of this acetylide on the electrophilic iminium ion furnishes the final propargylamine (B41283) product. researchgate.net

A plausible catalytic cycle for the A3 coupling involving this compound is depicted below:

Iminium Ion Formation: this compound reacts with an aldehyde (R'-CHO) to form a tert-butyl(prop-2-yn-1-yl)(prop-2-en-1-ylidene)ammonium intermediate.

Metal-Acetylide Formation: The terminal alkyne (R''-C≡CH) reacts with the metal catalyst (e.g., Cu(I)) to generate a copper acetylide.

Nucleophilic Addition: The copper acetylide attacks the iminium ion, leading to the formation of the C-C bond and the final propargylamine product.

Catalyst Regeneration: The metal catalyst is regenerated, allowing it to re-enter the catalytic cycle.

In certain cases, particularly with ortho-hydroxybenzaldehydes, a metal-free A3 coupling can occur. rsc.org The proposed mechanism involves the formation of an ortho-quinonoid intermediate which activates the C-H bond of the alkyne via hydrogen bonding, facilitating the nucleophilic addition. rsc.org

Table 1: Comparison of Proposed A3 Coupling Mechanisms

Mechanism TypeKey FeaturesIntermediates
Metal-CatalyzedRequires a transition metal catalyst (e.g., Cu, Au, Ag). researchgate.netphytojournal.comIminium ion, Metal acetylide. researchgate.net
Metal-FreeTypically involves specific substrates like salicylaldehydes. rsc.orgIminium ion, ortho-Quinonoid intermediate. rsc.org

Mechanistic Studies of Cycloaddition Reactions

The propargyl groups of this compound are excellent substrates for various cycloaddition reactions, leading to the formation of diverse heterocyclic structures. Gold(I) catalysts have been shown to be particularly effective in mediating these transformations. ntnu.edu For instance, in the presence of a gold(I) catalyst, propargyl esters can undergo cycloaddition with olefins to yield vinylcyclopropane (B126155) derivatives. ntnu.edu The proposed mechanism proceeds through a gold(I) carbenoid complex intermediate, formed via a propargyl acyloxy migration. ntnu.edu

Another significant cycloaddition pathway is the Garratt-Braverman cyclization. Depending on the heteroatom bridging the two propargyl units, the mechanism can vary. researchgate.net While sulfones tend to follow a diradical pathway, ethers often proceed through an anionic [4+2] cycloaddition. researchgate.net For a nitrogen-containing substrate like this compound, the specific pathway would likely be influenced by the reaction conditions and the nature of any activating agents.

Theoretical studies on intramolecular [4+2] cycloaddition reactions of enyne and diyne systems have provided further mechanistic insights, suggesting that these reactions can be a viable route to bicyclic aromatic and heteroaromatic products. researchgate.net

Pathways in Hydroamination and Other Transformations

Hydroamination, the addition of an N-H bond across a C-C multiple bond, represents a direct method for synthesizing more complex amines from this compound's alkyne moieties. Gold-catalyzed hydroamination of related propargylic alcohols has been shown to proceed with high regioselectivity. nih.govresearchgate.netorganic-chemistry.org The reaction can lead to different products, such as 1,3-amino alcohols or 3-aminoketones, depending on the reaction conditions, which control the divergent catalytic pathways. nih.govresearchgate.netorganic-chemistry.org A proposed mechanism involves the activation of the alkyne by the gold catalyst, followed by nucleophilic attack of the amine. Subsequent rearrangement and/or hydrolysis can lead to the various observed products. nih.govresearchgate.net

The development of late transition-metal complexes has also advanced the field of hydroamination for unactivated alkenes, with mechanistic studies revealing pathways involving turnover-limiting nucleophilic attack of the amine on a coordinated alkene or arene ligand. nih.gov

Role of Intermediates and Transition States

The course of the reactions involving this compound is dictated by the formation and stability of various intermediates and the energy of the corresponding transition states. solubilityofthings.com

In A3 coupling reactions, the electrophilic iminium ion and the nucleophilic metal acetylide are key intermediates that directly lead to product formation. researchgate.net The stability of these intermediates can significantly influence the reaction rate and efficiency.

In gold-catalyzed cycloadditions, the formation of a gold(I) carbenoid intermediate is a pivotal step. ntnu.edu The structure and reactivity of this intermediate will determine the subsequent cycloaddition pathway and the stereochemistry of the product.

Transition states, being high-energy, short-lived configurations, represent the energy barriers that must be overcome for a reaction to proceed. solubilityofthings.com In the context of this compound, the steric bulk of the tert-butyl group can be expected to raise the energy of certain transition states, thereby influencing the kinetics and selectivity of the reaction.

Influence of tert-Butyl Steric and Electronic Effects on Reaction Kinetics and Regioselectivity

The tert-butyl group attached to the nitrogen atom in this compound exerts a profound influence on its reactivity through a combination of steric and electronic effects.

Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of reactants to the nitrogen atom and the adjacent propargyl groups. This can manifest in several ways:

Reaction Kinetics: The rate of reactions involving nucleophilic attack on a species derived from the amine, such as an iminium ion, may be retarded due to steric shielding by the tert-butyl group.

Regioselectivity: In reactions where multiple sites of attack are possible, the tert-butyl group can direct the incoming reagent to the less sterically encumbered position. For instance, in cycloaddition reactions, the facial selectivity may be controlled by the orientation of this bulky group.

Electronic Effects: The tert-butyl group is an electron-donating group through induction (+I effect). This has the following consequences:

Nucleophilicity of Nitrogen: The electron-donating nature of the tert-butyl group increases the electron density on the nitrogen atom, enhancing its nucleophilicity. This can accelerate reactions where the amine acts as a nucleophile, such as in the initial step of A3 coupling.

Stability of Intermediates: The +I effect can stabilize adjacent carbocations or electron-deficient centers. For example, it would stabilize the iminium ion intermediate formed during A3 coupling, potentially favoring this reaction pathway.

Table 2: Predicted Influence of the tert-Butyl Group on Reaction Parameters

ParameterSteric EffectElectronic Effect (+I)Predicted Outcome
Reaction Rate (A3 Coupling) Decrease (hindrance at iminium)Increase (stabilization of iminium)Overall rate depends on the balance of these opposing effects.
Nitrogen Nucleophilicity Decrease (steric shielding)Increase (electron donation)Likely enhanced nucleophilicity, but access may be restricted.
Regioselectivity High (directs attack to less hindered face)ModerateCan be a powerful tool for controlling the stereochemical outcome.

Catalytic Strategies in the Chemistry of Tert Butylbis Prop 2 Yn 1 Yl Amine

Homogeneous Catalysis for Propargylamine (B41283) Transformations

Homogeneous catalysis offers a powerful toolkit for the selective transformation of propargylamines like tert-butylbis(prop-2-yn-1-yl)amine. The solubility of both the catalyst and the substrate in the same phase allows for mild reaction conditions and high levels of control over reactivity and selectivity.

Copper catalysts are particularly prominent in the chemistry of terminal alkynes. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for the formation of 1,2,3-triazoles. While direct studies on this compound are not extensively documented, its structure is amenable to undergo double CuAAC reactions with organic azides to form bis-triazole products. The bulky tert-butyl group might influence the reaction kinetics but is not expected to prevent the reaction.

The A3 coupling (Aldehyde-Alkyne-Amine coupling) is another significant copper-catalyzed reaction. In the context of a dipropargylamine (B1361397), intramolecular A3 coupling reactions could potentially lead to the formation of nitrogen-containing heterocyclic compounds. However, the primary application for a molecule like this compound in this context would more likely be as the alkyne component in an intermolecular reaction. Copper also plays a role in catalyzing the decomposition of peroxides to generate radicals, which can then participate in C-H activation and subsequent amidation or imidation reactions. nih.gov For instance, copper complexes can react with tBuOOtBu to generate tert-butoxy (B1229062) radicals, which can abstract a hydrogen atom from an alkane, and the resulting alkyl radical can then be trapped by an amine. nih.gov

A summary of potential copper-catalyzed reactions involving a dipropargylamine substrate is presented in Table 1.

Table 1: Potential Copper-Catalyzed Reactions

Reaction Name Reactants Potential Product Type
CuAAC This compound, Organic Diazide Bis-triazole

Gold catalysis has emerged as a powerful tool for the activation of alkynes towards nucleophilic attack. nih.gov Gold(I) complexes, in particular, are highly effective catalysts for various transformations of alkynes, including cascade annulations with functionalized amines to construct azaheterocycles. nih.gov Given the structure of this compound, it can be envisioned as a substrate for gold-catalyzed intramolecular cyclization reactions, where one propargyl arm acts as the alkyne and the other participates in the nucleophilic attack, potentially after an initial transformation.

Gold(I)-catalyzed intermolecular reactions of alkynes are also well-established. nih.gov For instance, the aryloxyvinylation of o-allylphenols with acetylene (B1199291) gas proceeds through a cyclopropyl (B3062369) gold(I)-carbene intermediate. nih.gov While this specific reaction is not directly applicable, it highlights the ability of gold catalysts to mediate complex intermolecular transformations involving alkynes. In the case of this compound, gold catalysis could facilitate its reaction with various nucleophiles, leading to a range of functionalized products.

Palladium catalysts are renowned for their role in cross-coupling reactions. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prime example. This compound could undergo a double Sonogashira coupling to afford products with extended conjugation.

Other transition metals also exhibit catalytic activity towards alkynes. Ruthenium complexes, for example, have been studied for their ability to catalyze the hydrogenation of CO2, a process that involves the insertion of CO2 into a Ru-H bond. nih.gov While not a direct transformation of the alkyne, the principles of ligand effects on such catalytic cycles are broadly applicable. The steric and electronic properties of ligands bound to the metal center play a crucial role in determining the efficiency and outcome of the catalytic reaction. nih.gov

Ligand Design and its Impact on Catalytic Performance

The choice of ligand in a transition metal-catalyzed reaction is critical as it directly influences the catalyst's activity, selectivity, and stability. The ligand environment around the metal center can be fine-tuned to achieve a desired chemical transformation.

The synthesis of enantiomerically pure compounds is of paramount importance in medicinal chemistry and materials science. Asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction, is a powerful strategy to achieve this goal. In the context of reactions involving this compound, the use of chiral ligands in conjunction with transition metals could enable the enantioselective formation of chiral products. For instance, a chiral phosphine (B1218219) ligand could be used in a palladium-catalyzed cyclization reaction to induce asymmetry in the final product.

The steric and electronic properties of ligands have a profound impact on the catalytic performance. nih.govnih.gov Bulky ligands can create a specific steric environment around the metal center, which can influence the regioselectivity and stereoselectivity of a reaction. For example, in the hydrogenation of CO2 catalyzed by ruthenium complexes, the steric bulk of diphosphine ligands was found to influence the reaction pathway. nih.gov

The electronic properties of ligands, such as their ability to donate or withdraw electron density from the metal center, can modulate the reactivity of the catalyst. nih.gov Electron-donating ligands can increase the electron density on the metal, making it more nucleophilic and reactive towards oxidative addition. Conversely, electron-withdrawing ligands can make the metal center more electrophilic, enhancing its reactivity towards nucleophiles. The interplay of these steric and electronic effects allows for the rational design of ligands to optimize a specific catalytic transformation. nih.gov

A summary of how ligand properties can influence catalysis is provided in Table 2.

Table 2: Influence of Ligand Properties on Catalysis

Ligand Property Effect on Catalysis Example
Chirality Induces enantioselectivity in the product. Use of a chiral phosphine ligand in a palladium-catalyzed reaction.
Steric Bulk Influences regioselectivity and stereoselectivity. Bulky diphosphine ligands in Ru-catalyzed hydrogenation. nih.gov

Metal-Free Catalytic Approaches for this compound Reactions

While direct metal-free catalytic reactions involving this compound are not extensively documented, the reactivity of the closely related N-propargylamide scaffolds provides a strong indication of potential transformations. These reactions, catalyzed by non-metallic species, offer an alternative to traditional metal-based catalysis, often with advantages in terms of cost, toxicity, and accessibility. Key among these are cyclization reactions that forge new heterocyclic structures.

Two promising metal-free catalytic strategies for the cyclization of propargyl-containing systems are base-catalyzed and iodoarene-catalyzed methods. These approaches could potentially be adapted for the intramolecular reactions of this compound to generate novel nitrogen-containing heterocycles.

Base-Catalyzed Cyclization:

The base-catalyzed cyclization of N-propargylamides to form oxazoles has been demonstrated to proceed through an allenic intermediate. bohrium.com This type of transformation, if applied to this compound, could theoretically lead to the formation of functionalized pyrrolidine (B122466) or other nitrogen-containing ring systems, depending on the reaction conditions and the nature of the base employed. The reaction is typically promoted by bases such as sodium hydride or potassium carbonate. bohrium.com The rate of these cyclizations is influenced by the acidity of the propargylic protons and the stability of the cyclized intermediate. bohrium.com

Iodoarene-Catalyzed Cyclization:

Hypervalent iodine reagents, used in catalytic amounts in the presence of a terminal oxidant, are effective in promoting the cyclization of amides onto alkynes. nih.gov For instance, iodoarenes can catalyze the cyclization of N-propargylamides to yield 2-oxazolines. nih.gov The proposed mechanism involves the activation of the alkyne by an in situ generated iodine(III) species, followed by intramolecular attack by the nitrogen or oxygen of the amide functionality. This strategy could be explored for the selective cyclization of one of the propargyl groups of this compound.

Table 1: Potential Metal-Free Catalytic Cyclizations Applicable to Propargyl-Containing Amines

Catalyst SystemSubstrate ClassProduct TypeProposed IntermediateRef.
Base (e.g., NaH, K₂CO₃)N-PropargylamidesOxazolesAllenic intermediate bohrium.com
Iodoarene / OxidantN-Propargylamides2-OxazolinesIodine(III)-alkyne adduct nih.gov

Catalyst Recycling and Sustainability in Dialkynyl Amine Synthesis

Several types of recyclable heterogeneous catalysts have been successfully employed in the synthesis of propargylamines, and these systems offer a blueprint for the sustainable production of dialkynyl amines.

Copper-Based Heterogeneous Catalysts:

Copper is a widely used metal for A³ coupling reactions due to its low cost and high reactivity. nih.gov To improve sustainability, various solid supports have been used to immobilize copper catalysts, facilitating their recovery and reuse. Examples include:

Copper-functionalized Metal-Organic Frameworks (MOFs): A modified MIL-101(Cr)-SB-Cu complex has been shown to be a highly active and reusable catalyst for A³ coupling reactions under solvent-free conditions. rsc.org This catalyst demonstrates high yields, requires low loading, and can be reused with minimal loss of activity. rsc.org

Copper on Inorganic Supports: Catalysts such as copper(I) iodide supported on zeolites and copper nanoparticles on titania have been used for solvent-free propargylamine synthesis. nih.gov Silica-supported copper catalysts have also demonstrated high efficiency and reusability for up to 15 cycles. nih.gov

Magnetically Recoverable Copper Catalysts: To simplify catalyst separation, copper catalysts have been immobilized on magnetic nanoparticles (e.g., Fe₃O₄). These catalysts can be easily removed from the reaction vessel using an external magnet and have shown good reusability for several cycles. nih.gov

Other Recyclable Catalytic Systems:

Beyond copper, other metals have been incorporated into recyclable catalytic systems for propargylamine synthesis:

Silver-Based Catalysts: An N-heterocyclic carbene (NHC) silver complex supported on a metal-organic framework (Ag-NHC-MOF) has been developed as a recyclable catalyst for the A³ coupling reaction. rsc.org This heterogeneous catalyst can be reused multiple times without a significant drop in its catalytic performance. rsc.org

Zinc-Based Catalysts: Zinc oxide (ZnO) nanoparticles have been utilized as a recyclable catalyst for the A³ coupling, demonstrating good reusability for up to ten runs. nih.gov

The development of these recyclable catalytic systems is a significant step towards greener and more economical syntheses of propargylamines and, by extension, dialkynyl amines like this compound. The ability to perform these reactions under solvent-free conditions further enhances their sustainability profile. acs.org

Table 2: Performance of Recyclable Catalysts in Propargylamine Synthesis

CatalystSupport/SystemReaction TypeReusability (Cycles)Key AdvantagesRef.
Cu-functionalized MOFMIL-101(Cr)A³ CouplingHighSolvent-free, low loading rsc.org
silica-CHDA-CuSilica (B1680970)A³ Couplingup to 15High efficiency nih.gov
Cu(II)-imine ligand@SiO₂@Fe₃O₄Magnetic NanoparticlesA³ Couplingup to 5Magnetic recovery nih.gov
Ag-NHC-MOFMetal-Organic FrameworkA³ Couplingat least 4Heterogeneous, good activity rsc.org
ZnO NPsNanoparticlesA³ Couplingup to 10Recyclable nih.gov

Applications of Tert Butylbis Prop 2 Yn 1 Yl Amine in Advanced Organic Synthesis and Materials Science

Synthesis of Complex Organic Architectures

The presence of two terminal alkyne functionalities in tert-Butylbis(prop-2-yn-1-yl)amine makes it an ideal precursor for the construction of intricate molecular frameworks, particularly nitrogen-containing heterocyclic compounds and novel polycyclic systems.

Access to Nitrogen-Containing Heterocyclic Compounds

This compound and its derivatives are instrumental in the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. beilstein-journals.orgnih.govnih.gov

Pyrroles: The synthesis of pyrrole (B145914) derivatives can be achieved through various methods, including the Paal-Knorr reaction and multicomponent reactions involving propargylic amines. nih.govorganic-chemistry.org For instance, the reaction of homopropargylic amines with aryl iodides in the presence of a palladium catalyst can yield tetrasubstituted pyrroles. nih.gov Another approach involves the [3+2] cycloaddition of electron-deficient compounds with tosylmethyl isocyanides (TosMIC), which is a versatile method for preparing multi-substituted pyrroles. nih.gov

Quinolines: Derivatives of this compound can be utilized in the synthesis of quinoline (B57606) structures. For example, N-(prop-2-yn-1-yl)aniline derivatives can undergo tin or indium chloride-mediated cyclization to form quinolines. rsc.org Specifically, the reaction of 4-chloro-3-nitroquinoline (B17048) with propargylamine (B41283) yields 3-nitro-N-(prop-2-yn-1-yl)quinolin-4-amine, a precursor for further functionalization. rsc.org The synthesis of highly substituted benzo[h]quinolines can be achieved from the reaction of mercaptoacetic acid esters with pentachloro-2-nitro-1,3-butadiene and subsequent reaction with naphthalen-1-amine. mdpi.com

Oxazoles and Thiazoles: While direct synthesis routes to oxazoles and thiazoles using this compound are less commonly reported, the functional groups present in the molecule can be precursors to these heterocycles. The alkyne moieties can be transformed into functionalities that can then participate in cyclization reactions to form oxazole (B20620) or thiazole (B1198619) rings.

Indolizines: Indolizine, an isomer of indole, and its derivatives can be synthesized through various strategies. rsc.org One method involves the reaction of 2-(pyridin-2-yl)acetate derivatives with olefins mediated by a copper/iodine system. organic-chemistry.org Another approach is the palladium-catalyzed annulation of 2-(pyridin-2-yl)acetonitrile derivatives with propargyl carbonates. organic-chemistry.org Additionally, [8+2] cycloaddition reactions of indolizines with alkynes or alkenes can lead to the formation of cycl[3.2.2]azines. nih.gov

Triazoles: The synthesis of 1,2,3-triazoles is a prominent application of compounds containing alkyne functionalities, often proceeding via "click chemistry". mdpi.comnih.gov The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a highly efficient method for forming the triazole ring. mdpi.comnih.gov This reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.gov Both 1,2,3-triazoles and 1,2,4-triazoles are significant heterocyclic systems with diverse biological activities. mdpi.comnih.govmdpi.com For example, novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates have been synthesized via a one-pot click chemistry approach. nih.gov

Table 1: Synthesis of Nitrogen-Containing Heterocycles
HeterocycleSynthetic MethodKey Reagents/CatalystsReference
Pyrroles[3+2] CycloadditionTosylmethyl isocyanides (TosMIC) nih.gov
QuinolinesCyclization of N-propargyl anilinesTin or Indium Chlorides rsc.org
IndolizinesOxidative cross-coupling/cyclizationCopper/Iodine organic-chemistry.org
TriazolesCopper-catalyzed azide-alkyne cycloaddition (CuAAC)Copper(I) mdpi.comnih.gov

Construction of Novel Polycyclic Systems

The dipropargylamine (B1361397) structure of this compound provides a scaffold for the construction of complex polycyclic architectures. The two alkyne groups can participate in intramolecular or intermolecular cycloaddition reactions, leading to the formation of fused or bridged ring systems. The use of chiral N-tert-butanesulfinyl imines as intermediates in the synthesis of nitrogen-containing heterocycles allows for the enantioselective construction of these complex molecules. researchgate.net This strategy has been successfully employed in the synthesis of various natural products and biologically active compounds. beilstein-journals.orgnih.govresearchgate.net

Role in Polymer Chemistry and Functional Materials Development

The reactive alkyne functionalities of this compound make it a valuable monomer and crosslinking agent in the development of functional polymers and materials.

Crosslinking Agents and Polymer Functionalization

This compound can act as a crosslinking agent to create polymer networks with enhanced thermal and mechanical properties. The two propargyl groups can react with other polymer chains containing suitable functional groups, such as azides, to form a crosslinked structure. This approach is particularly useful in the development of thermosetting polymers and hydrogels.

Furthermore, the amine functionality allows for its incorporation into polymer backbones or as a side-chain functional group. Post-polymerization modification is a powerful tool for introducing specific functionalities into polymers. For instance, polymers with pendant reactive groups can be functionalized with amines to impart desired properties.

Synthesis of Multifunctional Materials via Click Chemistry Polymerization

Click chemistry, particularly the CuAAC reaction, has emerged as a powerful tool for the synthesis of well-defined polymers and multifunctional materials. nih.gov The high efficiency and orthogonality of this reaction allow for the precise control over polymer architecture and functionality.

This compound, with its two alkyne groups, is an excellent monomer for step-growth polymerization with diazide monomers via click chemistry. This approach leads to the formation of linear or crosslinked polymers containing triazole rings in the backbone. These triazole-containing polymers often exhibit interesting properties, such as enhanced thermal stability and the ability to coordinate with metal ions. A novel tertiary amine-based amino-yne click polymerization has been developed to prepare main-chain charged polyelectrolytes under ambient conditions. chemrxiv.orgchemrxiv.org

Table 2: Applications in Polymer Chemistry
ApplicationKey Feature of this compoundResulting Material/PropertyReference
Crosslinking AgentTwo propargyl groupsThermosetting polymers, Hydrogels sciengine.com
Polymer FunctionalizationAmine functionalityPolymers with specific properties (e.g., cationic) nih.gov
Click Chemistry PolymerizationTwo alkyne groupsTriazole-containing polymers, Multifunctional materials chemrxiv.orgchemrxiv.org

Enabling Reagent for Convergent Synthetic Strategies

Convergent synthesis is a strategy that involves the preparation of complex molecules by first synthesizing smaller fragments, which are then coupled together in the final stages of the synthesis. This approach is often more efficient than a linear synthesis, where the molecule is built up step-by-step.

This compound and its derivatives are valuable reagents in convergent synthetic strategies. The two alkyne groups can serve as handles for coupling with other molecular fragments via click chemistry or other alkyne-based coupling reactions. For example, a complex molecule can be divided into two or more fragments, each containing a functional group that can react with one of the alkyne groups of the dipropargylamine core. This allows for the rapid assembly of complex structures from simpler building blocks. The use of tert-butanesulfinamide (tBS) has proven effective in the asymmetric synthesis of amines, which can then be used in convergent approaches. nih.gov Indolizines can undergo [8+2] cycloaddition reactions, which is a powerful tool for constructing complex polycyclic systems in a convergent manner. nih.gov

Computational and Theoretical Investigations of Tert Butylbis Prop 2 Yn 1 Yl Amine and Its Reactivity

Quantum Chemical Studies on Electronic Structure and Bonding

Quantum chemistry provides the fundamental framework for understanding the electronic structure and bonding within a molecule. wikipedia.org The first step in these studies is typically solving the Schrödinger equation for the molecule's electronic Hamiltonian, often under the Born-Oppenheimer approximation, which assumes fixed nuclear positions. wikipedia.org This process determines the electronic structure, which governs the molecule's properties and reactivity. wikipedia.org

For a molecule like tert-butylbis(prop-2-yn-1-yl)amine, quantum chemical calculations would elucidate the distribution of electron density, the nature of the molecular orbitals, and the strengths of the covalent bonds. Key areas of interest would be the electronic influence of the nitrogen atom, the π-systems of the two alkyne groups, and the steric and electronic effects of the tert-butyl group.

In a related, more complex molecule, tert-Butyl N-{2-[bis(prop-2-yn-1-yl)-amino]phenyl}carbamate, crystallographic studies revealed specific dihedral angles between the planes of the molecule, indicating a non-coplanar structure. Such geometric parameters are direct outcomes of the underlying electronic structure and are accurately predicted by quantum chemical calculations.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a widely used computational method to investigate the mechanisms of chemical reactions. nih.govresearchgate.net It offers a balance between computational cost and accuracy, making it suitable for studying complex reaction pathways, including those involving this compound. DFT calculations can map out the entire potential energy surface of a reaction, identifying transition states, intermediates, and the most likely reaction pathways. researchgate.net

For instance, the propargyl groups in this compound are known to participate in various reactions, such as the A³ and KA² coupling reactions to form other propargylamines. nih.gov DFT can be employed to study the C-H bond activation of the terminal alkynes, a crucial step in these transformations. nih.gov Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a reaction where the alkyne moieties of the title compound could readily participate. mdpi.com DFT studies have been instrumental in clarifying the mechanisms of such cycloadditions. mdpi.com

Energy Profiles and Activation Barriers

A key application of DFT in studying reaction mechanisms is the calculation of energy profiles and activation barriers. chemrxiv.org The activation barrier, or activation energy, is the minimum energy required for a reaction to occur and is a critical factor in determining the reaction rate. DFT calculations can accurately predict these barriers, providing quantitative insights into reaction kinetics. researchgate.net

For example, in the study of internal alkyne-to-vinylidene transformations at a rhodium center, DFT calculations were used to determine the free energy barriers for different proposed pathways. nih.gov An indirect 1,2-H shift was found to have a significantly lower free energy barrier (e.g., 8.9 kcal mol⁻¹) compared to other pathways with much higher barriers (e.g., +37.7 kcal mol⁻¹). nih.gov Similarly, in the copolymerization of propylene (B89431) with bis-styrenic molecules, the reaction potential barrier was calculated to be 12.5 kcal/mol. acs.org

In the context of this compound, DFT could be used to calculate the activation barriers for reactions such as cycloadditions, providing a way to predict whether a reaction is feasible under specific conditions. An automated workflow using DFT has been developed to compute thousands of reaction profiles for [3+2] cycloadditions to screen for new bio-orthogonal reactions. arxiv.org This high-throughput screening approach relies on accurately calculated activation and reaction energies. arxiv.org

Analysis of Regioselectivity and Stereoselectivity

Many chemical reactions can yield multiple products, and predicting the dominant isomer is a significant challenge. Regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed) can be effectively analyzed using DFT. This is typically done by comparing the activation energies of the transition states leading to the different possible products; the pathway with the lower energy barrier is generally favored.

The 1,3-dipolar cycloaddition of azides to the alkyne groups of this compound is a prime example where regioselectivity is crucial. A benchmarking study on azide-alkyne cycloadditions showed that range-separated and meta-GGA hybrid DFT functionals provide the best results for predicting regioselectivity. unimi.it The accuracy of these predictions depends on a good treatment of self-interaction and electron exchange. unimi.it For the reaction of dichloropropynylborane with isoprene, DFT calculations were applied to understand both the chemoselectivity and regioselectivity of the process. nih.gov

Furthermore, local reactivity descriptors derived from DFT, such as local softness and Fukui functions, can predict regioselectivity based on the electronic properties of the isolated reactants alone. researchgate.netresearchgate.net This approach has been successful in predicting the regioselectivity of various cycloaddition reactions. researchgate.net

Molecular Modeling of Intermolecular Interactions and Catalyst-Substrate Complexes

Molecular modeling encompasses a range of computational techniques used to study how molecules interact with each other. This is vital for understanding the behavior of this compound in solution, in the solid state, and during catalytic reactions.

Computational studies can model the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern molecular recognition and self-assembly. For instance, computer simulations on p-tert-butylcalix nih.govarene derivatives have been used to investigate their complexation with alkyl ammonium (B1175870) ions, calculating the free energies of binding. researchgate.net DFT methods have also proven to be a valuable tool for describing the conformational features and relative stabilities of hydrogen-bonded complexes. researchgate.net The intermolecular hydrogen bonding properties of mixtures containing tert-butyl alcohol and tert-butylamine (B42293) have been explored, highlighting the importance of these interactions. researchgate.net

In the realm of catalysis, modeling the interaction between a catalyst and a substrate like this compound is key to understanding the catalytic cycle. The alkyne groups can coordinate to metal centers, and DFT can elucidate the nature of these catalyst-substrate complexes. For example, studies on palladium catalysis have shown that a Pd(0) complex can dihapto-coordinate to an alkyne moiety, raising the energy of the Highest Occupied Molecular Orbital (HOMO) and thus activating the substrate for subsequent reactions. researchgate.net Similarly, gold(I) complexes are known to selectively activate the π-bonds of alkynes. acs.org Modeling these interactions helps in designing more efficient and selective catalysts. rsc.org

Predictive Modeling of Reactivity Based on Steric and Electronic Parameters (e.g., tert-Butyl Group Influence)

The reactivity of this compound is significantly influenced by the electronic properties of its functional groups and the steric bulk of the tert-butyl group. Predictive models based on these parameters can be developed using computational chemistry.

The tert-butyl group is known for its significant steric hindrance. This bulk can influence reaction outcomes by blocking certain reaction pathways or by modifying the shape of reactive pockets in catalyst systems. researchgate.net This steric effect was noted in alkyne metathesis, where bulky isopropyl substituents on a catalyst were proposed to disfavor substrate binding, thereby reducing catalytic activity compared to smaller methyl groups. nih.gov DFT modeling combined with non-covalent interaction (NCI) plots can visualize destabilizing steric interactions. acs.org In a different system, X-ray analysis and DFT computations showed that the favored conformation of an aryl tert-(β,β′,β″-trifluoro)butyl substituent is dictated by electrostatic repulsion between fluorine atoms, highlighting how substituents influence molecular geometry and properties. acs.org

The electronic effect of the tert-butyl group, while primarily known as an electron-donating group through induction, can also influence reactivity. In one study, the insertion of tert-butyl groups was found to raise the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of a tetraazapyrene core. researchgate.net By systematically modifying steric and electronic parameters in a computational model, it is possible to predict how changes to the molecular structure will affect its reactivity, guiding the rational design of new molecules and reactions.

Emerging Research Avenues and Future Prospects for Tert Butylbis Prop 2 Yn 1 Yl Amine Chemistry

Development of Novel Synthetic Methodologies

The synthesis of propargylamines, including dipropargylamines like tert-Butylbis(prop-2-yn-1-yl)amine, is a cornerstone of modern organic chemistry due to their utility as precursors for a wide array of valuable compounds, including nitrogen-containing heterocycles and natural products. nih.govresearchgate.net While traditional methods for the synthesis of the simpler propargylamine (B41283) scaffold exist, the development of more efficient, atom-economical, and environmentally benign methodologies is a continuous pursuit.

One of the most promising approaches for the synthesis of propargylamines is through multicomponent reactions (MCRs) . mdpi.comnih.gov The A³ coupling (aldehyde, alkyne, and amine) reaction, in particular, has emerged as a powerful tool for the one-pot synthesis of propargylamines. nih.govcsic.es This strategy offers significant advantages, including procedural simplicity, reduced reaction times, and high atom economy. researchgate.net Future research in this area could focus on adapting A³ coupling reactions for the efficient synthesis of sterically hindered dipropargylamines like this compound, potentially through the use of highly active and selective catalysts.

Another innovative approach that holds promise is the use of phase-transfer catalysis (PTC) . ox.ac.ukunimi.it PTC can facilitate reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), often leading to milder reaction conditions and improved yields. researchgate.net The development of novel chiral phase-transfer catalysts could also open the door to the asymmetric synthesis of dipropargylamines, providing access to enantiomerically enriched building blocks for the pharmaceutical industry. ox.ac.uk

The table below summarizes potential novel synthetic methodologies for this compound based on advancements in the synthesis of related propargylamines.

Synthetic MethodologyDescriptionPotential Advantages
Multicomponent Reactions (e.g., A³ Coupling) A one-pot reaction combining an aldehyde, an alkyne, and an amine to form a propargylamine. nih.govcsic.esHigh atom economy, operational simplicity, reduced waste. researchgate.net
Phase-Transfer Catalysis (PTC) Utilizes a catalyst to facilitate the migration of a reactant from one phase to another where the reaction occurs. unimi.itresearchgate.netMilder reaction conditions, suitability for industrial scale-up.
Metal-Free Synthesis The use of non-metallic catalysts or catalyst-free conditions to promote the reaction. nih.govReduced cost, lower toxicity, and easier purification.

Exploration of Unconventional Reaction Pathways

The two propargyl groups in this compound offer a rich playground for exploring a variety of chemical transformations beyond simple additions to the alkyne. The terminal alkynes are particularly amenable to participating in cycloaddition reactions, which are powerful methods for the construction of cyclic and heterocyclic systems. wikipedia.orglibretexts.org

[3+2] Cycloadditions , such as the Huisgen 1,3-dipolar cycloaddition with azides (a cornerstone of "click chemistry"), could be employed to synthesize bis-triazoles. These structures have applications in medicinal chemistry and materials science. Furthermore, the exploration of photochemical cycloadditions, such as [2+2] and [4+2] cycloadditions , could lead to the formation of novel polycyclic scaffolds. youtube.comnih.gov The reaction conditions, such as the use of light or specific catalysts, can often be tuned to favor one cycloaddition pathway over another, offering a degree of synthetic control. nih.gov

Multicomponent reactions involving the dipropargylamine (B1361397) as one of the components could also lead to the rapid assembly of complex molecular architectures. For instance, the participation of both alkyne functionalities in a sequential or domino reaction sequence could generate intricate polycyclic or cage-like molecules.

The table below outlines some potential unconventional reaction pathways for this compound.

Reaction PathwayDescriptionPotential Products
[3+2] Cycloaddition (Click Chemistry) Reaction of the terminal alkynes with azides to form 1,2,3-triazoles.Bis-triazole derivatives.
[2+2] Photochemical Cycloaddition Light-induced reaction between the alkynes and another unsaturated system to form cyclobutane (B1203170) or azetidine (B1206935) rings. youtube.comnih.govNovel polycyclic structures containing four-membered rings.
[4+2] Cycloaddition (Diels-Alder type) Reaction of the alkyne as a dienophile with a diene to form a six-membered ring. libretexts.orgFunctionalized cyclohexene (B86901) derivatives.
Intramolecular Cyclization Cyclization reactions involving the amine and the two propargyl groups to form nitrogen-containing heterocycles.Bicyclic or bridged heterocyclic systems.

Integration into Advanced Materials Systems Beyond Current Applications

The presence of two polymerizable propargyl groups makes this compound an attractive monomer for the synthesis of novel polymers. Propargylamine-based polymers are a promising class of materials with potential applications in various fields. revmaterialeplastice.roresearchgate.net The bulky tert-butyl group in this specific monomer could impart unique properties to the resulting polymers, such as increased solubility, modified thermal stability, and altered morphology.

The development of conjugated polymers derived from this compound is a particularly exciting prospect. Such materials could exhibit interesting photophysical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The nitrogen atom within the polymer backbone can also be leveraged for post-polymerization modification, allowing for the fine-tuning of the material's properties.

Furthermore, the cross-linking capabilities of the two alkyne functionalities could be utilized to create highly cross-linked polymer networks . These networks could find use as robust coatings, adhesives, or as porous materials for gas storage and separation. mdpi.com The incorporation of the tert-butyl group would likely influence the porosity and surface area of such materials.

The table below highlights potential advanced materials applications for this compound.

Material TypePotential PropertiesPotential Applications
Conjugated Polymers Tunable electronic and optical properties, good film-forming ability. researchgate.netOrganic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), sensors. mdpi.com
Cross-linked Polymer Networks High thermal stability, mechanical robustness, potential for porosity. mdpi.comCoatings, adhesives, porous materials for catalysis or separation.
Functional Resins Reactive sites for further chemical modification.Solid-phase synthesis supports, scavenger resins.

Theoretical Prediction of New Reactivities and Transformations

Computational chemistry offers a powerful tool for predicting the reactivity and exploring the potential energy surfaces of chemical reactions. In the context of this compound, theoretical studies can provide valuable insights into its conformational preferences, the electronic nature of its reactive sites, and the mechanisms of potential transformations.

Density Functional Theory (DFT) calculations can be employed to model the transition states of various reactions, such as cycloadditions or multicomponent reactions, to predict their feasibility and stereochemical outcomes. whiterose.ac.uk This can guide experimental efforts towards the most promising reaction pathways. For instance, theoretical calculations could help in understanding the regioselectivity of cycloaddition reactions to the non-symmetrical alkyne moieties.

Furthermore, computational screening can be used to identify potential catalysts for novel transformations of this compound. By calculating the activation barriers for a reaction with a range of different catalysts, the most efficient catalyst can be identified prior to extensive experimental work.

The table below details areas where theoretical predictions could significantly advance the chemistry of this compound.

Theoretical ApproachInformation GainedImpact on Research
Conformational Analysis Determination of the most stable three-dimensional structure of the molecule.Understanding steric effects and reactivity.
Frontier Molecular Orbital (FMO) Theory Analysis of the HOMO and LUMO to predict reactivity in pericyclic reactions. youtube.comGuiding the design of cycloaddition reactions.
Transition State Modeling Calculation of activation energies and reaction pathways for potential transformations.Predicting reaction feasibility and identifying optimal reaction conditions.
Catalyst Screening In silico evaluation of the performance of different catalysts for a specific reaction.Accelerating the discovery of new catalytic systems.

Q & A

Q. Example protocol :

Component Condition Reference
SolventTHF
CatalystK₂CO₃
Temperature20°C, inert atmosphere

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.2 ppm) and propargyl (δ ~2.5–3.0 ppm) groups. DEPT-135 distinguishes CH₂ and CH₃ groups .
  • X-ray Crystallography : Use SHELXL for structure refinement. High-resolution data (e.g., <1.0 Å) ensures accurate bond-length and angle measurements .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (C₁₁H₁₇N: calc. 163.1361) .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Storage : Seal in dry conditions at 2–8°C to prevent decomposition .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation (GHS H315, H319). Ensure fume hood use for aerosol prevention .
  • First Aid : For exposure, rinse with water for 15 minutes and seek medical consultation .

Advanced: How can reaction yields be improved for tertiary amine derivatives like this compound?

Answer:

  • Solvent Optimization : Replace THF with DMF to enhance solubility of intermediates .
  • Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
  • Kinetic Monitoring : Use in-situ FTIR or HPLC to track propargyl halide consumption and adjust stoichiometry .

Advanced: What computational approaches predict the reactivity of this compound in click chemistry?

Answer:

  • DFT Calculations : Model transition states for copper-catalyzed azide-alkyne cycloaddition (CuAAC) to assess activation barriers .
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., acetonitrile vs. DMSO) .
  • Docking Studies : Evaluate ligand-metal coordination for catalytic applications (e.g., as a ligand in MOFs) .

Advanced: How can contradictions in published data on tert-butylamine derivatives be resolved?

Answer:

  • Reproducibility Checks : Replicate experiments using identical solvents/purification methods (e.g., column chromatography vs. recrystallization) .
  • Statistical Analysis : Apply ANOVA to compare yields across studies and identify outliers .
  • Cross-Validation : Use multiple characterization techniques (e.g., XRD and IR) to confirm structural consistency .

Advanced: What role does this compound play in material science or catalysis?

Answer:

  • Ligand Design : The propargyl groups enable coordination to transition metals (e.g., Cu, Pd) for catalytic cross-coupling reactions .
  • Polymer Chemistry : Incorporate into dendrimers via click chemistry for controlled branching .
  • Surface Functionalization : Anchor to nanoparticles via alkyne-azide conjugation for sensor applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.